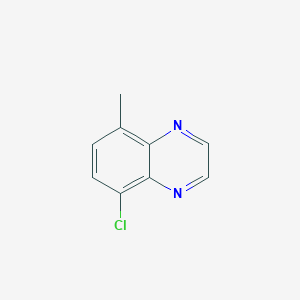![molecular formula C7H5BrClN3 B13658000 3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C7H5BrClN3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-bromo-2-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce oxidized forms of the compound .
科学的研究の応用
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of 3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. This dual halogenation allows for selective functionalization and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .
特性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
3-bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-5(9)2-3-12(7)11-4/h2-3H,1H3 |
InChIキー |
SWNJQIRPFYCIIL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CC(=NC2=C1Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)











